molecular formula C17H22ClNO3S B2591818 2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone CAS No. 1706339-05-0

2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2591818
CAS No.: 1706339-05-0
M. Wt: 355.88
InChI Key: YIQXYZWFHVTZOE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorophenyl group, a cyclohexylsulfonyl group, and an azetidine ring, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the azetidine intermediate.

    Attachment of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be attached through a sulfonylation reaction, where a cyclohexylsulfonyl chloride reacts with the azetidine intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: It can be used to study the biological activity of azetidine derivatives and their interactions with biological targets.

    Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of azetidine-containing molecules.

    Industrial Applications: It can be used in the development of new materials and chemical processes, particularly those involving sulfonyl and azetidine functionalities.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and sulfonyl group are key structural features that contribute to its biological activity. The chlorophenyl group may enhance its binding affinity to certain receptors or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)ethanone: Similar structure but with a methylsulfonyl group instead of a cyclohexylsulfonyl group.

    2-(4-Chlorophenyl)-1-(3-(phenylsulfonyl)azetidin-1-yl)ethanone: Similar structure but with a phenylsulfonyl group instead of a cyclohexylsulfonyl group.

    2-(4-Chlorophenyl)-1-(3-(ethylsulfonyl)azetidin-1-yl)ethanone: Similar structure but with an ethylsulfonyl group instead of a cyclohexylsulfonyl group.

Uniqueness

2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone is unique due to the presence of the cyclohexylsulfonyl group, which can impart distinct steric and electronic properties compared to other sulfonyl groups

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(3-cyclohexylsulfonylazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3S/c18-14-8-6-13(7-9-14)10-17(20)19-11-16(12-19)23(21,22)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQXYZWFHVTZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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